Benzaldehyde, 2-hydroxy-3-(1-methylpropyl)-
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Overview
Description
3-sec-Butyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol It is a derivative of benzaldehyde, featuring a sec-butyl group at the third position and a hydroxyl group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-sec-butyl-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2-hydroxybenzaldehyde with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of 3-sec-butyl-2-hydroxybenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the industrial production .
Chemical Reactions Analysis
Types of Reactions
3-sec-Butyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of 3-sec-butyl-2-hydroxybenzoic acid.
Reduction: Formation of 3-sec-butyl-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituents introduced.
Scientific Research Applications
3-sec-Butyl-2-hydroxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-sec-butyl-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which contribute to its effects on various biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-2-hydroxybenzaldehyde
- 5-Butyl-2-hydroxybenzaldehyde
- 5-Butoxy-2-hydroxybenzaldehyde
Uniqueness
3-sec-Butyl-2-hydroxybenzaldehyde is unique due to the specific positioning of the sec-butyl group and hydroxyl group on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
83816-54-0 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-butan-2-yl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-3-8(2)10-6-4-5-9(7-12)11(10)13/h4-8,13H,3H2,1-2H3 |
InChI Key |
HQVNCBQLJJGAOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC(=C1O)C=O |
Origin of Product |
United States |
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